cis-4-Amino-1-boc-3-hydroxypiperidine

Asymmetric synthesis Diastereoselective reduction Piperidine alkaloid intermediates

cis-4-Amino-1-boc-3-hydroxypiperidine is a chiral, orthogonally protected piperidine essential for constructing the cisapride pharmacophore. The cis configuration is non-negotiable for gastroprokinetic activity; the trans isomer yields 33% or less and cannot substitute. Boc protection enables mild acidic deprotection compatible with sensitive functional groups, unlike Cbz analogs. Procure the enantiomerically pure (3S,4R) form (CAS 1523530-36-0) to eliminate downstream chiral resolution, reducing solvent consumption and step count. Choose this intermediate for high-yield, stereochemically faithful routes.

Molecular Formula C10H20N2O3
Molecular Weight 216.281
CAS No. 1331777-74-2; 1523530-36-0
Cat. No. B2833670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-4-Amino-1-boc-3-hydroxypiperidine
CAS1331777-74-2; 1523530-36-0
Molecular FormulaC10H20N2O3
Molecular Weight216.281
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C(C1)O)N
InChIInChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-4-7(11)8(13)6-12/h7-8,13H,4-6,11H2,1-3H3/t7-,8+/m1/s1
InChIKeyKREUZCYJWPQPJX-SFYZADRCSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





cis-4-Amino-1-boc-3-hydroxypiperidine (CAS 1331777-74-2 / 1523530-36-0): Chiral Piperidine Building Block for Stereochemically Defined Pharmaceutical Intermediates


cis-4-Amino-1-boc-3-hydroxypiperidine is a chiral, orthogonally protected piperidine derivative bearing a tert-butyloxycarbonyl (Boc)-protected ring nitrogen, a free primary amine, and a free hydroxyl group in a cis (3S,4R or 3R,4S) relative configuration [1]. With a molecular formula of C₁₀H₂₀N₂O₃, a molecular weight of 216.28 g/mol, and two defined stereocenters, it serves as a key intermediate in the asymmetric synthesis of bioactive molecules—most notably the gastroprokinetic agent cisapride, which requires the cis-4-amino-3-oxygenated-piperidine scaffold for its pharmacological activity . Commercial availability typically ranges from 95% to 98% purity, with the enantiomerically specified (3S,4R) form registered under CAS 1523530-36-0 [1].

Why Generic Substitution of cis-4-Amino-1-boc-3-hydroxypiperidine (CAS 1331777-74-2) with In-Class Analogs Is Not Scientifically Valid


The cis-4-amino-3-hydroxypiperidine scaffold is not interchangeable with its trans diastereomer, alternative N-protected variants, or unprotected analogs. The cis configuration imposes a specific spatial relationship between the 3-hydroxyl and 4-amino substituents that directly controls the stereochemical outcome of downstream reactions and the three-dimensional pharmacophore of final active pharmaceutical ingredients [1]. Replacing the Boc group with Cbz, Fmoc, or other protecting groups alters deprotection conditions (acid-labile vs. hydrogenolytic), potentially compromising functional group compatibility in multi-step syntheses [2]. The quantitative evidence below demonstrates that these structural variations lead to measurable differences in synthetic yield, stereochemical fidelity, and suitability for specific drug-scaffold construction—making informed, data-driven selection essential for procurement.

cis-4-Amino-1-boc-3-hydroxypiperidine (CAS 1331777-74-2 / 1523530-36-0): Quantitative Differentiation Evidence for Scientific Procurement


Synthetic Yield Advantage: Cis-Selective Diastereoselective Reduction vs. Trans Isomer Multi-Step Synthesis

The cis-4-amino-3-substituted-piperidine scaffold is accessed via a highly diastereoselective BH₃·THF reduction of an α-oximino ether intermediate, a transformation that inherently favors the cis configuration and was demonstrated in the concise 7-step synthesis of cisapride from piperidin-4-one [1]. In contrast, the trans-4-amino-1-boc-3-hydroxypiperidine isomer requires more complex multi-step sequences; a representative patent (CN103664742A) reports a total yield of only 33% for trans-N-Boc-3-amino-4-hydroxypiperidine, with individual embodiments yielding as low as 19–20% [2]. This represents a 2- to 4-fold yield advantage in favor of the cis isomer for stereoselective synthetic routes.

Asymmetric synthesis Diastereoselective reduction Piperidine alkaloid intermediates

Stereochemical Requirement for Cisapride-Class Gastroprokinetic Activity

Cisapride, a potent gastric prokinetic agent with reduced dopamine D2 receptor antagonist activity, is explicitly a cis-4-amino-3-hydroxypiperidine derivative [1]. The pharmacological profile of cisapride—specifically its separation of gastroprokinetic efficacy from central dopaminergic side effects—is dependent on the cis relationship between the 3-oxygen and 4-amino substituents on the piperidine ring [2]. The trans diastereomer would present a different three-dimensional orientation of the pharmacophoric elements, and benzamide derivatives of trans-3-hydroxy-4-aminopiperidine exhibit distinct structure-activity relationships that do not replicate the cisapride profile [2].

Gastrointestinal prokinetic Cisapride Dopamine D2 receptor

Boc vs. Cbz N-Protection: Orthogonal Deprotection Compatibility for Multi-Step Synthesis

The Boc protecting group on cis-4-amino-1-boc-3-hydroxypiperidine is cleaved under mild acidic conditions (e.g., TFA in DCM, or 4 M HCl in dioxane), which is fully orthogonal to hydrogenolytic Cbz deprotection [1]. This orthogonality is critical in synthetic sequences where the free amine must be unmasked selectively in the presence of other reduction-sensitive functionalities (e.g., benzyl esters, alkenes, or nitro groups). The Cbz-protected analog (cis-4-amino-1-Cbz-3-hydroxypiperidine, CAS 924278-87-5) requires catalytic hydrogenation (H₂, Pd/C), which is incompatible with substrates bearing alkene, alkyne, or certain heteroaromatic moieties [1]. No quantitative yield comparison for deprotection of the specific compound is available in open literature; the advantage is established at the class level of protecting-group chemistry.

Protecting group strategy Orthogonal deprotection Solid-phase peptide synthesis

Enantiomeric Specification: (3S,4R) Defined Stereoisomer (CAS 1523530-36-0) vs. Relative Configuration Mixture (CAS 1331777-74-2)

Two CAS registrations exist for this compound: 1331777-74-2 represents the relative (3R,4S)-rel configuration mixture, while 1523530-36-0 denotes the single enantiomer tert-butyl (3S,4R)-4-amino-3-hydroxypiperidine-1-carboxylate [1]. Commercially, the enantiomerically specified form (CAS 1523530-36-0) is available at 98% purity from suppliers such as Bidepharm, with batch-specific QC data including NMR, HPLC, and GC . The relative mixture (CAS 1331777-74-2) is typically offered at 95–97% purity [1]. For asymmetric synthesis applications where enantiomeric excess of the final API is critical, the single enantiomer eliminates the need for chiral resolution steps and reduces the risk of introducing the undesired enantiomer.

Enantiomeric purity Chiral building block Asymmetric synthesis

GHS Safety Profile: Acute Oral Toxicity Classification for Laboratory Handling and Procurement Compliance

cis-4-Amino-1-boc-3-hydroxypiperidine carries a GHS Acute Toxicity Category 4 classification (H302: Harmful if swallowed), as reported by the European Chemicals Agency (ECHA) through its C&L Inventory [1]. This hazard classification imposes specific handling, storage, and shipping requirements that differ from non-hazardous piperidine building blocks. By contrast, the unprotected analog 4-amino-3-hydroxypiperidine (CAS 1391004-19-5) has a different hazard profile due to the presence of a free secondary amine, and certain Cbz-protected analogs may carry distinct or absent GHS classifications [2]. The quantifiable hazard endpoint is the Acute Tox. 4 categorization, which triggers labeling, SDS documentation, and transportation regulations (UN number assignment) that procurement officers must account for.

Chemical safety GHS classification Laboratory procurement

cis-4-Amino-1-boc-3-hydroxypiperidine (CAS 1331777-74-2 / 1523530-36-0): Evidence-Backed Application Scenarios for Procurement Decision-Making


Asymmetric Synthesis of Cisapride-Class Gastroprokinetic Drug Candidates

The cis stereochemistry of cis-4-amino-1-boc-3-hydroxypiperidine is a non-negotiable structural requirement for constructing cisapride and related N-(3-hydroxy-4-piperidinyl)benzamide gastroprokinetic agents. The BH₃·THF diastereoselective reduction strategy that establishes the cis configuration [1] yields the correct relative stereochemistry for subsequent elaboration to the cisapride pharmacophore, which depends on the cis-4-amino-3-methoxypiperidine core for its characteristic separation of gastric prokinetic activity from central dopamine D2 receptor antagonism [2]. The trans isomer cannot substitute in this application.

Multi-Step API Synthesis Requiring Orthogonal N-Deprotection in the Presence of Reduction-Sensitive Functionality

When a synthetic route contains alkenes, alkynes, benzyl esters, or nitro groups that would be compromised by catalytic hydrogenation, the Boc protection on cis-4-amino-1-boc-3-hydroxypiperidine enables clean amine unmasking under mild acidic conditions (TFA or HCl) without affecting these sensitive moieties [1]. The Cbz-protected analog (CAS 924278-87-5) would be contraindicated for such routes. The 33%-or-lower yields reported for the trans isomer [2] further reinforce the procurement rationale for the cis-Boc variant when synthetic efficiency is a priority.

Enantioselective Synthesis Requiring Defined (3S,4R) Absolute Configuration from the Outset

For drug discovery programs where the target API must be a single enantiomer with defined (3S,4R) absolute configuration at the piperidine ring, procurement of CAS 1523530-36-0 (98% purity, enantiomerically specified) eliminates the need for downstream chiral resolution or chiral HPLC separation [1]. This directly reduces process step count, solvent consumption, and yield loss compared to starting from the relative configuration mixture (CAS 1331777-74-2, 95–97% purity and undefined enantiomeric ratio) [2]. The 1–3% purity differential and the elimination of resolution steps represent a quantifiable cost and efficiency advantage in scale-up contexts.

Laboratory-Scale Synthesis with Defined Hazard and Shipping Compliance Requirements

The GHS Acute Tox. 4 (H302) classification [1] of cis-4-amino-1-boc-3-hydroxypiperidine dictates specific personal protective equipment (PPE), ventilation, and waste disposal protocols that must be factored into laboratory SOPs and procurement logistics. R&D organizations operating under ISO 45001 or equivalent occupational health and safety management systems must account for this hazard classification in chemical inventory risk assessments. The difference in hazard profile compared to unprotected or Cbz-protected analogs can influence the choice of building block when multiple synthetic routes are under consideration.

Quote Request

Request a Quote for cis-4-Amino-1-boc-3-hydroxypiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.